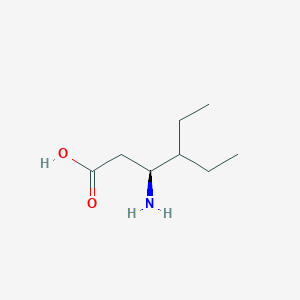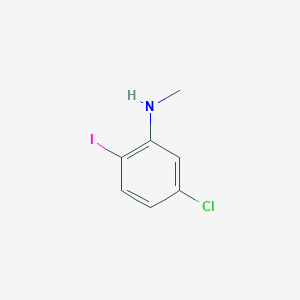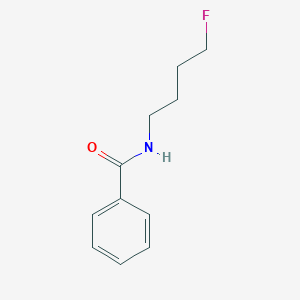![molecular formula C13H25Cl2N3 B13489496 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is a compound that features a piperidine ring substituted with a tert-butyl imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and imidazole rings in its structure contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized using various reagents and conditions.
Coupling of Imidazole and Piperidine: The final step involves coupling the imidazole moiety with the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the piperidine ring may result in the formation of secondary or tertiary amines .
Applications De Recherche Scientifique
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The piperidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is unique due to the combination of the imidazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, leading to improved efficacy in its applications .
Propriétés
Formule moléculaire |
C13H25Cl2N3 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
4-[(5-tert-butyl-1H-imidazol-2-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C13H23N3.2ClH/c1-13(2,3)11-9-15-12(16-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3,(H,15,16);2*1H |
Clé InChI |
UMSSGKUKMPJZMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(N1)CC2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)





